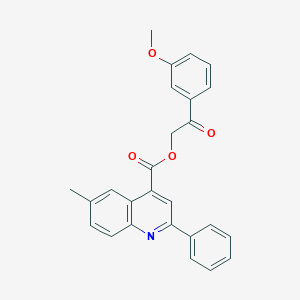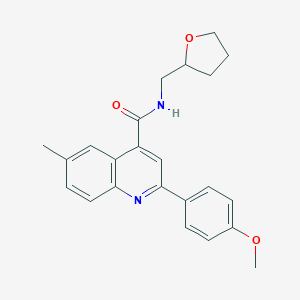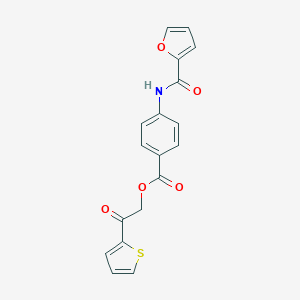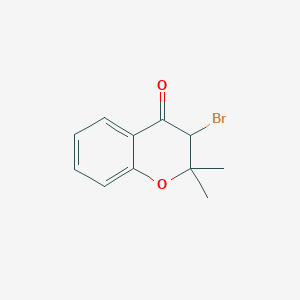![molecular formula C22H19NO4 B437453 Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate CAS No. 673445-12-0](/img/structure/B437453.png)
Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate is an organic compound with a complex structure that includes a benzoate ester, a phenoxy group, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate typically involves multiple steps. One common method is the reaction of methyl 4-hydroxybenzoate with 2-(phenylcarbamoyl)phenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(Phenoxycarbonyl)amino]benzoate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
673445-12-0 |
|---|---|
Molecular Formula |
C22H19NO4 |
Molecular Weight |
361.4g/mol |
IUPAC Name |
methyl 4-[[2-(phenylcarbamoyl)phenoxy]methyl]benzoate |
InChI |
InChI=1S/C22H19NO4/c1-26-22(25)17-13-11-16(12-14-17)15-27-20-10-6-5-9-19(20)21(24)23-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,23,24) |
InChI Key |
FYTUOCYUABNRLV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[4,5-dicyano-2-(4-morpholinyl)phenoxy]phenyl}acetamide](/img/structure/B437377.png)
![N-(2-{3-[(4-bromobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B437378.png)
![N~1~-[4-(4,5-DICYANO-2-MORPHOLINOPHENOXY)PHENYL]ACETAMIDE](/img/structure/B437379.png)


![2-(4-methoxyphenyl)-6-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B437449.png)
![2-Oxo-2-(2-thienyl)ethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B437460.png)
![Methyl 4-[(4-oxoquinazolin-3-yl)methyl]benzoate](/img/structure/B437462.png)
![Methyl 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B437599.png)
![[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B437614.png)
![5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid](/img/structure/B437696.png)
![Ethyl 5-{[4-(2-quinoxalinyl)phenoxy]methyl}-2-furoate](/img/structure/B437748.png)


